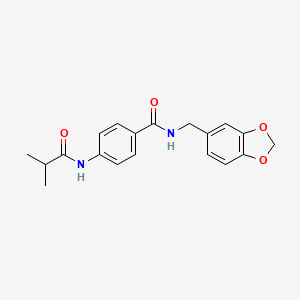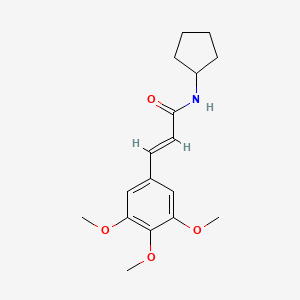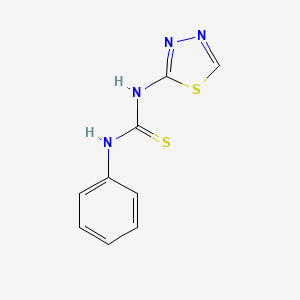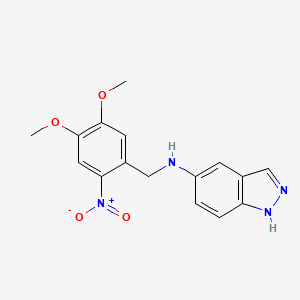
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes.
Mecanismo De Acción
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine works by binding to the ATP-binding site of this compound, thereby preventing the enzyme from phosphorylating its target proteins. This leads to a decrease in this compound activity, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are affected by this compound inhibition. Some of the effects that have been observed include a decrease in cell proliferation, changes in cell morphology, and alterations in intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine in lab experiments is its high potency and selectivity for this compound. This makes it a valuable tool for studying the function of this enzyme in cells. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine. Some possible areas of investigation include:
1. Further elucidation of the specific cellular processes that are affected by this compound inhibition with this compound.
2. Development of new analogs of this compound with improved potency and selectivity for this compound.
3. Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
4. Study of the potential side effects and toxicity of this compound, in order to better understand its safety profile.
In conclusion, this compound is a highly potent and selective inhibitor of this compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized, and there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine involves several steps, starting with the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 1H-indazole-5-amine in the presence of a base. The resulting intermediate is then subjected to further reactions, including N-alkylation and reduction, to yield the final product.
Aplicaciones Científicas De Investigación
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine has been used extensively in scientific research to study the role of this compound in various cellular processes. It has been shown to be a highly potent and selective inhibitor of this compound, making it a valuable tool for studying the function of this enzyme in cells.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-15-6-11(14(20(21)22)7-16(15)24-2)8-17-12-3-4-13-10(5-12)9-18-19-13/h3-7,9,17H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHFYNHLZEWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC3=C(C=C2)NN=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

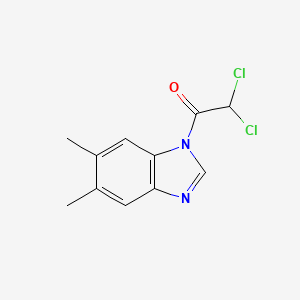
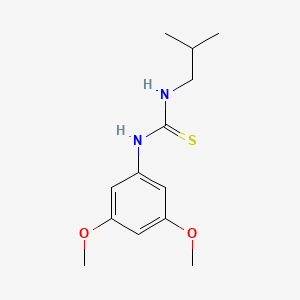


![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)

